4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine
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Overview
Description
4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and an ethyl group at the 2-position of the pyrimidine ring. This compound is known for its versatility and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-D]pyrimidin-4-ol: The intermediate is then converted to 7H-pyrrolo[2,3-D]pyrimidin-4-ol.
Chlorination: Finally, the 7H-pyrrolo[2,3-D]pyrimidin-4-ol is chlorinated to produce this compound
Industrial Production Methods: Industrial production methods focus on optimizing yield, reducing by-products, and minimizing waste. The process involves similar steps as the synthetic route but on a larger scale, with precise control over reaction conditions to ensure high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: Commonly involves nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typically uses nucleophiles such as amines or thiols.
Suzuki Coupling: Utilizes palladium catalysts and boronic acids.
Oxidation: Often employs oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products: The reactions yield various derivatives of this compound, which can be further utilized in the synthesis of complex organic compounds .
Scientific Research Applications
4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine has significant applications in scientific research, particularly in:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are crucial in cancer therapy and treatments for inflammatory skin disorders.
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors.
Organic Synthesis: Its unique structure makes it valuable in the synthesis of complex organic molecules.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics and as ligands for catalysis.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. It acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition disrupts the signaling pathways involved in cell division and survival, leading to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the ethyl group at the 2-position but shares the core structure and chlorine substitution.
4-Amino-7H-pyrrolo[2,3-D]pyrimidine: Contains an amino group instead of chlorine at the 4-position.
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine Derivatives: Various derivatives with different substituents at the 4-position.
Uniqueness: 4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to the presence of both the chlorine atom and the ethyl group, which confer distinct chemical properties and reactivity. This combination enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-2-6-11-7(9)5-3-4-10-8(5)12-6/h3-4H,2H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCWTTGGYCKHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CN2)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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